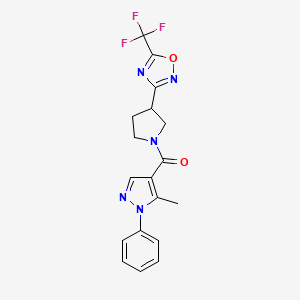![molecular formula C14H20N2O4S B2531252 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1252561-05-9](/img/structure/B2531252.png)
2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, as part of a broader class of compounds, has been explored in the context of developing potent COX-2 inhibitors. The reported synthesis involves the creation of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates that target the COX-2 isoform selectively. The process highlights the transition from ester moieties to amide groups, which has resulted in more stable derivatives with significant COX-inhibition properties. These compounds have demonstrated not only in vitro activity but also in vivo analgesic effects, indicating their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of related acetamides has been studied, particularly focusing on the conformation and interplanar angles of the amide groups. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the 2-acetylaminoacetamide moiety exhibits a linearly extended conformation with an interplanar angle of 157.3 degrees between the two amide groups. This structural information is crucial as it can influence the biological activity of the compounds. The study of these angles and the overall conformation contributes to understanding how these molecules might interact with biological targets such as COX-2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamides are not detailed in the provided data. However, the synthesis likely involves standard organic chemistry techniques such as amide bond formation, which is a common reaction in the synthesis of such compounds. The biological evaluation suggests that these reactions have been successful in producing compounds with the desired activity against COX-2, which is a testament to the efficacy of the chemical reactions used in the synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these acetamides are inferred from their biological activity and molecular structure. The presence of hydrogen bonds and packing interactions in the crystal structures of related compounds suggests that these molecules can form stable interactions, which is important for their biological function. The planar hydrophilic and hydrophobic areas identified in the crystal structures indicate how these compounds might interact with the COX-2 enzyme, which is characterized by a hydrophobic channel and a hydrophilic active site. These properties are likely to contribute to the potency and selectivity of the COX-2 inhibition .
Wissenschaftliche Forschungsanwendungen
Antiglaucoma Applications
Research on sulfonamide derivatives, including compounds similar to "2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide," has shown their potential as antiglaucoma agents. Sulfonamides are explored for their ability to inhibit carbonic anhydrase (CA), reducing intraocular pressure by decreasing aqueous humor secretion. Such compounds are valuable for developing new therapies for glaucoma, a leading cause of blindness worldwide (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental Impact and Removal
Studies have also focused on the environmental presence of pharmaceutical compounds, including acetaminophen derivatives. Research into the removal of such pollutants from water resources emphasizes the importance of developing cleaner technologies. Adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation are among the techniques evaluated for their efficiency in removing pharmaceutical micropollutants, highlighting the need for sustainable water treatment solutions (Prasannamedha, Kumar, 2020).
Pharmacological Activities of Derivatives
Research into the pharmacological activities of paeonol derivatives, which share structural similarities with the compound , shows a wide range of biological effects. These include antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant activities. Such studies demonstrate the potential of structurally related compounds for developing new therapeutic agents with diverse pharmacological properties (Wang, Wu, Chu, Wu, & Sun, 2020).
Eigenschaften
IUPAC Name |
2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(8-9-20-2)11-14(15)17/h3-7,10H,8-9,11H2,1-2H3,(H2,15,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUIHWWYRLUNT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamido]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

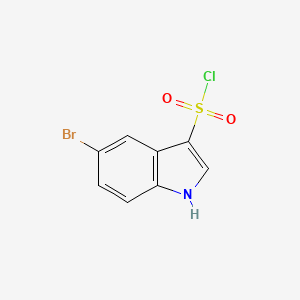
![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)
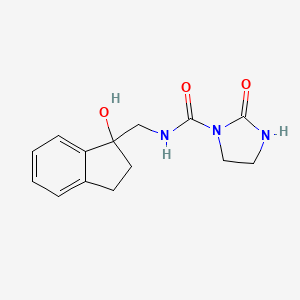
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)
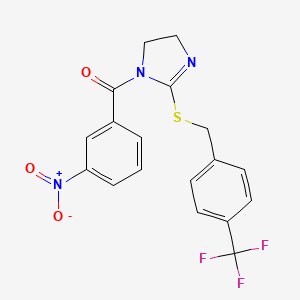
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)
![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)
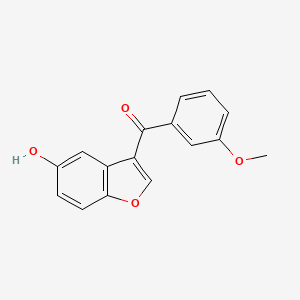
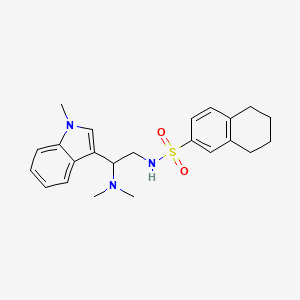
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
